N-(9-Anthracenemethyl)cinchonidinium bromide is a quaternary ammonium salt derived from cinchona alkaloids, specifically designed for use as a phase transfer catalyst in various organic reactions. This compound features a unique anthracene moiety, which enhances its properties and applications in asymmetric synthesis. The compound is notable for its ability to facilitate the transfer of anions across phase boundaries, making it valuable in enantioselective reactions.
This compound is synthesized from cinchona alkaloids, which are naturally occurring compounds derived from the bark of the Cinchona tree. These alkaloids have been utilized historically for their medicinal properties, particularly in treating malaria. The specific synthesis of N-(9-Anthracenemethyl)cinchonidinium bromide involves modifying the cinchona structure to incorporate the anthracene group, which contributes to its catalytic efficiency and selectivity in chemical reactions.
N-(9-Anthracenemethyl)cinchonidinium bromide belongs to the class of quaternary ammonium salts and is categorized as a phase transfer catalyst. This classification is significant because phase transfer catalysts are crucial in facilitating reactions between reactants that are not miscible in a single phase, thus enhancing reaction rates and yields.
The synthesis of N-(9-Anthracenemethyl)cinchonidinium bromide typically involves several key steps:
Technical details regarding the synthesis indicate that this method can yield high enantiomeric excess and is scalable for larger applications .
The molecular structure of N-(9-Anthracenemethyl)cinchonidinium bromide can be described as follows:
N-(9-Anthracenemethyl)cinchonidinium bromide primarily acts as a catalyst in various organic transformations, particularly in asymmetric synthesis. Key reactions include:
The effectiveness of N-(9-Anthracenemethyl)cinchonidinium bromide as a catalyst is attributed to its ability to stabilize transition states and lower activation energy barriers during these reactions .
The mechanism by which N-(9-Anthracenemethyl)cinchonidinium bromide operates involves several steps:
Studies indicate that this mechanism significantly enhances reaction efficiency and selectivity, particularly in chiral synthesis .
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity post-synthesis .
N-(9-Anthracenemethyl)cinchonidinium bromide has several significant applications in scientific research:
Cinchona alkaloids—natural products derived from Cinchona bark—have been pivotal in asymmetric catalysis since the late 20th century. Initial work by O’Donnell (1984) demonstrated N-benzyl cinchoninium salts as effective phase-transfer catalysts (PTCs) for glycine imine alkylations, achieving moderate enantioselectivities (ee). This breakthrough highlighted cinchona’s quaternary ammonium salts as chiral scaffolds, but limitations in steric shielding and conformational flexibility persisted. The field advanced significantly in 1997 when Lygo and Corey independently introduced 9-anthracenylmethyl-substituted cinchona salts. These third-generation PTCs exhibited superior enantioselectivities (>90% ee) in benchmark reactions due to enhanced steric bulk and π-π interactions [6] [7]. The anthracenyl group’s rigid, planar architecture provided a well-defined chiral environment, enabling asymmetric induction previously unattainable with simpler N-alkyl variants [3] [6]. This innovation positioned N-(9-anthracenemethyl)cinchonidinium bromide as a cornerstone catalyst for synthesizing chiral α-amino acids and other pharmaceuticals [7].
N-(9-Anthracenemethyl)cinchonidinium bromide exemplifies how strategic structural modifications optimize catalytic performance. Its molecular architecture comprises three key elements:
Table 1: Key Structural and Analytical Data for N-(9-Anthracenemethyl)cinchonidinium Bromide
Property | Value | Conditions/Source |
---|---|---|
Molecular Formula | C₃₄H₃₃BrN₂O | [1] [9] |
Melting Point | 168–171°C (dec., solvent-free); 154–156°C (toluene solvate) | [1] |
Optical Activity ([α]D) | −363° (c 0.81, CHCl₃) for chloride salt; −345±30° (c 0.45, CHCl₃) for bromide | [1] [4] |
¹H NMR Shifts (Key) | δ 8.85–9.06 (anthracenyl H), 5.42 (C9-H), 4.71 (N⁺–CH₂–anthracenyl) | CDCl₃/CD₃OD [1] |
FTIR Peaks | 3500–2500 cm⁻¹ (OH), 1625 cm⁻¹ (C=N⁺), 1571–1589 cm⁻¹ (aromatic C=C) | [1] |
Functionally, the anthracenyl group’s size prevents catalyst aggregation and enforces a fixed geometry. This rigidity is evident in X-ray crystallography, showing well-defined chiral pockets absent in N-benzyl analogs [6] [10]. The bromide counterion ensures phase-transfer capability, shuttling anions between aqueous and organic phases during reactions like asymmetric alkylations [3] [7].
The selection of the 9-anthracenylmethyl group over other N-alkyl substituents (e.g., benzyl, naphthyl) stems from three synergistic advantages:
Table 2: Catalytic Performance vs. Structural Analogs in Glycine Imine Alkylation
Catalyst | Benzylation ee (%) | Allylation ee (%) | Key Advantage |
---|---|---|---|
N-Benzylcinchoninium bromide | 60–70 | 55–65 | Baseline activity |
N-(1-Naphthylmethyl)cinchoninium | 80–85 | 75–80 | Improved π-stacking |
N-(9-Anthracenylmethyl)cinchonidinium | 92–95 | 90–93 | Rigidity/steric shield |
O-Allyl-N-(9-anthracenylmethyl) | 96–99 | 94–97 | Eliminates H-bonding; enhances flexibility |
Corey’s O-allyl variant further boosts performance by replacing the C9-OH with an allyl ether. This modification:
These attributes make N-(9-anthracenemethyl)cinchonidinium bromide indispensable for synthesizing non-natural amino acids—critical building blocks in drugs like antibiotics and protease inhibitors [3] [7].
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 72138-88-6
CAS No.: 1526817-78-6
CAS No.: 37305-51-4